(5-Formyl-2-methoxyphenyl) 2-phenylacetate
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Overview
Description
(5-Formyl-2-methoxyphenyl) 2-phenylacetate is an organic compound with the molecular formula C16H14O4 It is known for its unique structure, which includes a formyl group, a methoxy group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-methoxyphenyl) 2-phenylacetate typically involves the esterification of 5-formyl-2-methoxyphenol with phenylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
(5-Formyl-2-methoxyphenyl) 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Carboxy-2-methoxyphenyl 2-phenylacetate.
Reduction: 5-Hydroxymethyl-2-methoxyphenyl 2-phenylacetate.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
(5-Formyl-2-methoxyphenyl) 2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Formyl-2-methoxyphenyl) 2-phenylacetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The phenylacetate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (5-Formyl-2-methoxyphenyl) acetate
- (5-Formyl-2-methoxyphenyl) benzoate
- (5-Formyl-2-methoxyphenyl) butyrate
Uniqueness
(5-Formyl-2-methoxyphenyl) 2-phenylacetate is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic properties, making it versatile for various applications .
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-8-7-13(11-17)9-15(14)20-16(18)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVRZYNESUTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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